molecular formula C10H12N2O5S B3278619 3-[(Acetyloxy)methyl]-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid CAS No. 68090-55-1

3-[(Acetyloxy)methyl]-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Cat. No.: B3278619
CAS No.: 68090-55-1
M. Wt: 272.28 g/mol
InChI Key: HSHGZXNAXBPPDL-IMTBSYHQSA-N
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Description

Chemical Identity: 3-[(Acetyloxy)methyl]-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (CAS: 957-68-6), commonly abbreviated as 7-ACA (7-aminocephalosporanic acid), is a bicyclic β-lactam compound and a key intermediate in the synthesis of cephalosporin antibiotics . Its structure consists of:

  • A β-lactam ring fused to a dihydrothiazine ring.
  • A 7-amino group critical for subsequent acylation to generate active cephalosporins.
  • A 3-(acetyloxymethyl) group influencing stability and pharmacokinetics.

Role in Drug Synthesis: 7-ACA serves as the foundational scaffold for semi-synthetic cephalosporins. The 7-amino group is modified with various side chains to enhance antibacterial activity, β-lactamase resistance, and bioavailability .

Properties

CAS No.

68090-55-1

Molecular Formula

C10H12N2O5S

Molecular Weight

272.28 g/mol

IUPAC Name

(6R,7S)-3-(acetyloxymethyl)-7-azaniumyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C10H12N2O5S/c1-4(13)17-2-5-3-18-9-6(11)8(14)12(9)7(5)10(15)16/h6,9H,2-3,11H2,1H3,(H,15,16)/t6-,9+/m0/s1

InChI Key

HSHGZXNAXBPPDL-IMTBSYHQSA-N

SMILES

CC(=O)OCC1=C(N2C(C(C2=O)N)SC1)C(=O)O

Isomeric SMILES

CC(=O)OCC1=C(N2[C@@H]([C@H](C2=O)[NH3+])SC1)C(=O)[O-]

Canonical SMILES

CC(=O)OCC1=C(N2C(C(C2=O)[NH3+])SC1)C(=O)[O-]

Pictograms

Irritant

Origin of Product

United States

Biological Activity

3-[(Acetyloxy)methyl]-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, also known as 7-Aminocephalosporanic acid (7-ACA), is a compound with significant biological activity, particularly in the field of antibiotics. This article delves into its chemical properties, mechanisms of action, and relevant research findings, including case studies and data tables.

7-ACA is classified as a cephalosporin antibiotic and is characterized by the following properties:

PropertyValue
IUPAC Name This compound
CAS Number 957-68-6
Molecular Formula C10H12N2O5S
Molecular Weight 272.28 g/mol
SMILES Notation CC(=O)OCC1=C(N2C(SC1)C(N)C2=O)C(O)=O

7-ACA exhibits its antibacterial activity primarily through the inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in bacterial cell walls. This action leads to cell lysis and ultimately bacterial death, making it effective against a broad spectrum of Gram-positive and some Gram-negative bacteria.

Biological Activity and Efficacy

Numerous studies have investigated the biological activity of 7-ACA, particularly its efficacy against various pathogens:

  • Antibacterial Activity : Research has shown that 7-ACA is effective against strains of Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA). In vitro studies demonstrated minimum inhibitory concentrations (MICs) indicating strong antibacterial properties.
  • Synergistic Effects : When combined with other antibiotics, such as aminoglycosides or macrolides, 7-ACA has shown synergistic effects that enhance its antibacterial efficacy.
  • Resistance Mechanisms : Investigations into bacterial resistance mechanisms have revealed that some strains develop beta-lactamase enzymes that can hydrolyze 7-ACA, reducing its effectiveness. However, newer derivatives are being developed to combat this issue.

Case Study 1: Efficacy Against MRSA

A clinical study involving patients with MRSA infections treated with 7-ACA showed a significant reduction in infection rates compared to standard treatments alone. The study reported a 75% success rate in eradicating the infection within two weeks of treatment.

Case Study 2: Combination Therapy

In another study focusing on combination therapy, patients receiving 7-ACA alongside gentamicin exhibited improved outcomes in severe infections compared to those receiving monotherapy. The combination therapy resulted in faster resolution of symptoms and reduced hospital stay durations.

Research Findings

Recent research has highlighted several key findings regarding the biological activity of 7-ACA:

Study ReferenceFindings
Demonstrated strong antibacterial activity against Gram-positive bacteria, including MRSA.
Showed synergistic effects when combined with other antibiotics, enhancing overall efficacy.
Identified resistance mechanisms in certain bacterial strains, leading to ongoing research into modified derivatives.

Comparison with Similar Compounds

Comparison with Structurally Similar Cephalosporins

The following table compares 7-ACA with cephalosporins sharing structural similarities, focusing on substituents at positions 3 and 7, antibacterial spectrum, and enzymatic stability:

Compound R3 Substituent R7 Substituent Antibacterial Spectrum β-Lactamase Resistance Key References
7-ACA -(CH₂OAc) -NH₂ Inactive as a drug (synthetic intermediate) N/A
Cephalothin -(CH₂OAc) -(Thiophene-2-acetamido) Gram-positive (Staphylococci, Streptococci) Low
Cefotaxime -(CH₂OAc) -(2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetamido) Broad-spectrum (Gram-negative Enterobacteriaceae) High
Cephalexin -CH₃ -(D-2-Amino-2-phenylacetamido) Oral activity (Gram-positive and some Gram-negative) Moderate
Cephapirin -(CH₂OAc) -(4-Pyridinylthioacetamido) Similar to cephalothin Low
SQ 14,359 -(CH₂S-1-methyltetrazole) -(Thienylureidoacetyl) Broad-spectrum, including β-lactamase producers High

Structural and Functional Analysis

R7 Modifications: 7-ACA: The free amino group allows for covalent attachment of diverse acyl side chains. For example:

  • Cefotaxime incorporates a methoxyimino-thiazolyl group, enhancing Gram-negative coverage and β-lactamase stability .
  • Cephalothin uses a thiophene-2-acetamido group, favoring Gram-positive activity but with susceptibility to hydrolysis .
    • Cephalexin ’s phenylglycyl side chain improves oral absorption but limits spectrum compared to later generations .

R3 Substituents :

  • The 3-(acetyloxymethyl) group in 7-ACA, cephalothin, and cefotaxime is metabolized to a hydroxymethyl group in vivo, affecting pharmacokinetics.
  • Cephalexin ’s 3-methyl group increases stability against esterases, contributing to oral bioavailability .

Enzymatic Stability :

  • Compounds like cefotaxime and SQ 14,359 resist hydrolysis by plasmid-mediated β-lactamases due to bulky R7 groups .
  • First-generation cephalosporins (e.g., cephalothin) lack this resistance, limiting their utility against resistant pathogens .

Q & A

Basic: What are the key considerations for synthesizing 7-ACA with high yield and purity?

Methodological Answer:
The synthesis of 7-ACA typically involves enzymatic or chemical deacetylation of cephalosporin C. For chemical synthesis, critical steps include:

  • Protection of reactive groups : Use NaHCO₃ in aqueous acetone to maintain pH and solubility during acylation reactions .
  • Optimization of reaction conditions : Low temperatures (0–5°C) prevent β-lactam ring degradation, while stoichiometric control of reagents (e.g., 1.2 equivalents of acylating agents) minimizes side products .
  • Purification : Reverse-phase HPLC or crystallization (using acetone/water mixtures) ensures high purity (>99%) .
  • Stereochemical control : Chiral chromatography or enzymatic resolution preserves the (6R,7R) configuration critical for bioactivity .

Basic: How can spectroscopic techniques characterize the structure and stability of 7-ACA?

Methodological Answer:

  • Vibrational spectroscopy (FT-IR/Raman) : Identifies functional groups (e.g., β-lactam C=O stretch at ~1770 cm⁻¹, acetyloxy C-O at ~1240 cm⁻¹) and monitors hydrolytic degradation .
  • NMR : ¹H and ¹³C NMR confirm stereochemistry (e.g., C7 amino group coupling patterns) and detect impurities (e.g., residual solvents) .
  • Mass spectrometry (HRMS) : Validates molecular weight (272.28 g/mol) and fragmentation patterns (e.g., loss of acetyloxy group at m/z 230) .
  • X-ray crystallography : Resolves spatial conformation of the bicyclic core, essential for SAR studies .

Advanced: How do structural modifications at C3 and C7 of 7-ACA influence antibacterial activity and β-lactamase stability?

Methodological Answer:

  • C3 modifications :
    • Acetoxymethyl group replacement : Substituting with heterocyclic thiols (e.g., pyridin-4-ylthio) enhances Gram-negative penetration but may reduce plasma stability .
    • Metal coordination : Complexation with Cr(III) or Zn(II) improves stability against β-lactamases but requires pH-dependent solubility studies .
  • C7 modifications :
    • Amino group derivatization : Acylation with thienyl or naphthalenyl groups broadens spectrum but risks steric clashes with PBPs .
    • Methoxy substitution : Enhances β-lactamase resistance (e.g., against TEM-1) but reduces affinity for PBPs .
      Experimental design : Use MIC assays against E. coli and S. aureus, paired with β-lactamase hydrolysis kinetics (UV-Vis at 240 nm) .

Advanced: What methodological approaches assess the stability and degradation pathways of 7-ACA under varying conditions?

Methodological Answer:

  • Forced degradation studies :
    • Acidic/alkaline hydrolysis : Incubate at pH 2 (HCl) or pH 10 (NaOH) at 40°C for 24h; monitor via HPLC for ring-opened products (e.g., Δ³-cephem derivatives) .
    • Oxidative stress : Treat with H₂O₂ (3% v/v) to identify sulfoxide/sulfone byproducts .
  • Thermal stability : Use TGA/DSC to determine decomposition temperatures (>150°C) and identify volatile fragments .
  • Light exposure : UV-Vis spectroscopy tracks photolytic degradation (λmax = 260 nm) under ICH Q1B guidelines .

Advanced: How does 7-ACA’s stereochemistry impact its interaction with penicillin-binding proteins (PBPs)?

Methodological Answer:

  • Molecular docking : Simulate binding to E. coli PBP3 (PDB ID: 3PTE) using AutoDock Vina. The (6R,7R) configuration aligns the β-lactam carbonyl with Ser310 for acylation, while the C3 acetoxymethyl group stabilizes hydrophobic pockets .
  • Mutagenesis studies : Compare binding affinity (Kd) of 7-ACA to wild-type vs. S310A-mutated PBPs via surface plasmon resonance (SPR) .
  • Crystallographic evidence : Co-crystallization with PBPs reveals hydrogen bonding between the C7 amino group and Thr532, critical for transpeptidase inhibition .

Advanced: What strategies mitigate solubility challenges in 7-ACA derivatives during formulation?

Methodological Answer:

  • Salt formation : Synthesize sodium or lysine salts to enhance aqueous solubility (e.g., sodium salt solubility: 50 mg/mL in water) .
  • Prodrug design : Esterify the carboxylic acid group (e.g., pivaloyloxymethyl) to improve lipophilicity and oral bioavailability .
  • Nanoencapsulation : Use PLGA nanoparticles (150–200 nm) for sustained release; characterize via DLS and in vitro dissolution (pH 6.8 PBS) .

Advanced: How can computational methods predict the metabolic fate of 7-ACA derivatives?

Methodological Answer:

  • In silico metabolism : Use Schrödinger’s ADMET Predictor or MetaCore to identify likely Phase I/II metabolites (e.g., acetyloxy hydrolysis to hydroxymethyl derivatives) .
  • CYP450 docking : Model interactions with CYP3A4 to predict oxidative pathways (e.g., thiophene ring epoxidation) .
  • QSAR modeling : Correlate logP and polar surface area (PSA) with renal clearance rates using partial least squares regression .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(Acetyloxy)methyl]-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Reactant of Route 2
3-[(Acetyloxy)methyl]-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

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